N-(3-Chloro-2-pyridinyl)acetamide
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Overview
Description
N-(3-Chloro-2-pyridinyl)acetamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is characterized by the presence of a chloro-substituted pyridine ring attached to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-pyridinyl)acetamide typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving additional steps such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield N-substituted acetamides, while oxidation reactions can produce carboxylic acids or other oxidized derivatives .
Scientific Research Applications
N-(3-Chloro-2-pyridinyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the pyridine ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-3-pyridinyl)acetamide: Similar in structure but with the chloro group at a different position on the pyridine ring.
N-(4-Chloro-2-pyridinyl)acetamide: Another structural isomer with the chloro group at the 4-position.
Uniqueness
N-(3-Chloro-2-pyridinyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chloro group on the pyridine ring can significantly affect the compound’s properties and its interactions with other molecules .
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYICIWKNARJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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